Cas no 1869183-05-0 (2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid)

2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a specialized organic compound featuring a thiadiazole heterocycle and a formamido-substituted propanoic acid moiety. Its unique structure makes it valuable in medicinal chemistry and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The thiadiazole ring contributes to potential biological activity, including antimicrobial or pesticidal properties, while the carboxylic acid group enhances reactivity for further derivatization. This compound is of interest in the development of novel pharmaceuticals or crop protection agents due to its structural versatility and potential for targeted modifications. Its stability and synthetic accessibility further support its utility in research applications.
2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid structure
1869183-05-0 structure
Product name:2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
CAS No:1869183-05-0
MF:C6H7N3O3S
MW:201.203079462051
CID:6570125
PubChem ID:165606752

2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
    • 1869183-05-0
    • EN300-1297652
    • 2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
    • Inchi: 1S/C6H7N3O3S/c10-3-7-5(6(11)12)1-4-2-13-9-8-4/h2-3,5H,1H2,(H,7,10)(H,11,12)
    • InChI Key: XTPYISWXBHGJLY-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(C(=O)O)NC=O)N=N1

Computed Properties

  • Exact Mass: 201.02081227g/mol
  • Monoisotopic Mass: 201.02081227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 120Ų

2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1297652-1.0g
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
1g
$0.0 2023-06-06
Enamine
EN300-1297652-5000mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
5000mg
$3065.0 2023-09-30
Enamine
EN300-1297652-250mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
250mg
$972.0 2023-09-30
Enamine
EN300-1297652-50mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
50mg
$888.0 2023-09-30
Enamine
EN300-1297652-1000mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
1000mg
$1057.0 2023-09-30
Enamine
EN300-1297652-2500mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
2500mg
$2071.0 2023-09-30
Enamine
EN300-1297652-100mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
100mg
$930.0 2023-09-30
Enamine
EN300-1297652-500mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
500mg
$1014.0 2023-09-30
Enamine
EN300-1297652-10000mg
2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid
1869183-05-0
10000mg
$4545.0 2023-09-30

Additional information on 2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Introduction to 2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS No. 1869183-05-0)

2-Formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1869183-05-0, represents a fascinating intersection of heterocyclic chemistry and functional group chemistry. The molecular structure incorporates both a formamido group and a thiadiazole moiety, which are known for their diverse biological activities and synthetic utility.

The compound's structure can be described as a propanoic acid derivative where the carboxylic acid group is replaced by an amide functionality at the 2-position, linked to a 1,2,3-thiadiazole ring at the 3-position. The presence of these two distinct pharmacophoric elements makes 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid a promising candidate for further exploration in drug discovery and medicinal chemistry.

In recent years, there has been growing interest in thiadiazole derivatives due to their wide spectrum of biological activities. Thiadiazole scaffolds are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a formamido group into this framework can further modulate the pharmacological profile of the compound. This dual functionality allows for potential interactions with biological targets in multiple ways, enhancing its therapeutic potential.

Recent studies have highlighted the importance of 1,2,3-thiadiazole derivatives in developing novel therapeutic agents. For instance, modifications at the 4-position of the thiadiazole ring have been shown to influence its binding affinity to various enzymes and receptors. The formamido group in 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, further enhancing its binding properties.

The synthesis of 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiadiazole ring followed by its coupling with an appropriate propanoic acid derivative. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve efficient and selective bond formations.

The pharmacological evaluation of 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid has revealed several interesting findings. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Additionally, preliminary in vivo studies suggest that this compound may exhibit anti-proliferative effects on cancer cell lines. These findings underscore the importance of further investigating this compound for potential therapeutic applications.

The structural features of 2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid also make it a valuable scaffold for structure-based drug design. Computational modeling techniques have been used to explore how this compound interacts with biological targets at the molecular level. These studies have provided insights into key binding residues and potential optimization strategies to enhance its potency and selectivity.

In conclusion,2-formamido-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS No. 1869183-05-0) is a structurally unique and biologically promising compound with significant potential in pharmaceutical research. Its dual functionality as a formamido-substituted thiadiazole derivative positions it as an attractive candidate for further development into novel therapeutic agents. Continued investigation into its synthesis, pharmacology, and drug-like properties will be crucial in realizing its full therapeutic potential.

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